molecular formula C17H14ClN3O2 B2772170 N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide CAS No. 941961-35-9

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide

Cat. No. B2772170
CAS RN: 941961-35-9
M. Wt: 327.77
InChI Key: XRZZVTPIZOMFMK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, along with the 2-chlorophenyl and 3-phenylpropanamide groups . The presence of these functional groups would likely influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the oxadiazole ring and the 2-chlorophenyl and 3-phenylpropanamide groups . The oxadiazole ring is a heterocycle and may participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the oxadiazole ring, the 2-chlorophenyl group, and the 3-phenylpropanamide group would likely impact its solubility, stability, and reactivity .

Scientific Research Applications

Anticancer Activity

A study by Ravinaik et al. (2021) on derivatives of 1,3,4-oxadiazol showed moderate to excellent anticancer activity against several cancer cell lines, including breast, lung, colon, and ovarian cancer. The compounds demonstrated higher anticancer activities than the reference drug etoposide in some cases, highlighting the potential of these compounds in cancer therapy (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Antimicrobial Activity

Research by Machado et al. (2005) investigated the synthesis and antimicrobial activity of 3,5-diphenylchlorinated-1,2,4-oxadiazoles. The study indicated potential antimicrobial properties, especially towards brine shrimp (Artemia salina Leach), suggesting these compounds could serve as templates for developing new antimicrobial agents (Machado, dos Santos, Costa, Filho, & Sarragiotto, 2005).

Antitubercular Activity

A notable study by Nayak et al. (2016) on N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives revealed significant antitubercular activity against Mycobacterium tuberculosis H37Rv. The study presents these compounds as promising leads for developing new antitubercular drugs (Nayak, Ramprasad, Dalimba, Yogeeswari, & Sriram, 2016).

Novel Antibacterial Agents

Dickens et al. (1991) designed a novel compound with specific activity against anaerobic bacteria, showcasing its potential as a new antibacterial agent. The study emphasizes the importance of targeting specific bacterial mechanisms for drug development (Dickens, Ellames, Hare, Lawson, McKay, Metters, Myers, Pope, & Upton, 1991).

Antimycobacterial Screening

Research on new N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives by Nayak et al. (2016) demonstrated promising antimycobacterial activity, highlighting the therapeutic potential of these compounds in combating tuberculosis (Nayak, Ramprasad, Dalimba, Yogeeswari, & Sriram, 2016).

properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2/c18-14-9-5-4-8-13(14)16-20-21-17(23-16)19-15(22)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZZVTPIZOMFMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide

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